molecular formula C13H17NO3 B1269754 Benzyl 3-hydroxypiperidine-1-carboxylate CAS No. 95798-22-4

Benzyl 3-hydroxypiperidine-1-carboxylate

Cat. No. B1269754
CAS RN: 95798-22-4
M. Wt: 235.28 g/mol
InChI Key: NDGWBAFATMSBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922703

Procedure details

To a 1-liter 3-necked round bottom flask, equipped with mechanical stirrer and two addition funnels, is added 30 g (0.2966 mole) of 3-hydroxypiperidine and 300 ml of water. The resulting solution is stirred and is cooled to ~0° C. with ice-salt bath. At this point the benzyl chloroformate (51 ml, 0.356 mole) is added dropwise from one funnel and the 2N NaOH (178 ml) from the other funnel (at a slightly faster rate) during which time the temp. is maintained at ~0° C. After addition is complete, the mixture is stirred in the cold for 2 hr, then overnight at ambient temp. After this time an oily residue separates from the reaction solution. Ethyl acetate is added (250 ml) to the reaction and is stirred for 1/2 hr. The phases are separated and the aqueous phase is extracted once more with EtOAc (250 ml). All organic phases are combined, washed with 1×150 ml saturated NaHCO3, 1×150 ml H2O, 1×150 ml 10% HCl, 1×150 ml H2O and dried overMgSO4. The mixture is filtered and concentrated on a roto-evap under reduced pressure, to yield a viscous oil, which is stored under vacuum to remove any residual solvents as, 3-Hydroxy-1-piperidinecarboxylic Acid, Phenylmethyl Ester, a clear oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
178 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3]1.O.Cl[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11].[OH-].[Na+]>C(OCC)(=O)C>[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1CNCCC1
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
51 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
178 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-liter 3-necked round bottom flask, equipped with mechanical stirrer
ADDITION
Type
ADDITION
Details
two addition funnels
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to ~0° C. with ice-salt bath
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at ~0° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture is stirred in the cold for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at ambient temp
CUSTOM
Type
CUSTOM
Details
to the reaction
STIRRING
Type
STIRRING
Details
is stirred for 1/2 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted once more with EtOAc (250 ml)
WASH
Type
WASH
Details
washed with 1×150 ml saturated NaHCO3, 1×150 ml H2O, 1×150 ml 10% HCl, 1×150 ml H2O
CUSTOM
Type
CUSTOM
Details
dried overMgSO4
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a roto-evap under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a viscous oil, which
CUSTOM
Type
CUSTOM
Details
to remove any residual solvents as, 3-Hydroxy-1-piperidinecarboxylic Acid, Phenylmethyl Ester

Outcomes

Product
Name
Type
Smiles
OC1CN(CCC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05922703

Procedure details

To a 1-liter 3-necked round bottom flask, equipped with mechanical stirrer and two addition funnels, is added 30 g (0.2966 mole) of 3-hydroxypiperidine and 300 ml of water. The resulting solution is stirred and is cooled to ~0° C. with ice-salt bath. At this point the benzyl chloroformate (51 ml, 0.356 mole) is added dropwise from one funnel and the 2N NaOH (178 ml) from the other funnel (at a slightly faster rate) during which time the temp. is maintained at ~0° C. After addition is complete, the mixture is stirred in the cold for 2 hr, then overnight at ambient temp. After this time an oily residue separates from the reaction solution. Ethyl acetate is added (250 ml) to the reaction and is stirred for 1/2 hr. The phases are separated and the aqueous phase is extracted once more with EtOAc (250 ml). All organic phases are combined, washed with 1×150 ml saturated NaHCO3, 1×150 ml H2O, 1×150 ml 10% HCl, 1×150 ml H2O and dried overMgSO4. The mixture is filtered and concentrated on a roto-evap under reduced pressure, to yield a viscous oil, which is stored under vacuum to remove any residual solvents as, 3-Hydroxy-1-piperidinecarboxylic Acid, Phenylmethyl Ester, a clear oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
178 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3]1.O.Cl[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11].[OH-].[Na+]>C(OCC)(=O)C>[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1CNCCC1
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
51 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
178 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-liter 3-necked round bottom flask, equipped with mechanical stirrer
ADDITION
Type
ADDITION
Details
two addition funnels
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to ~0° C. with ice-salt bath
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at ~0° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture is stirred in the cold for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at ambient temp
CUSTOM
Type
CUSTOM
Details
to the reaction
STIRRING
Type
STIRRING
Details
is stirred for 1/2 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted once more with EtOAc (250 ml)
WASH
Type
WASH
Details
washed with 1×150 ml saturated NaHCO3, 1×150 ml H2O, 1×150 ml 10% HCl, 1×150 ml H2O
CUSTOM
Type
CUSTOM
Details
dried overMgSO4
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a roto-evap under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a viscous oil, which
CUSTOM
Type
CUSTOM
Details
to remove any residual solvents as, 3-Hydroxy-1-piperidinecarboxylic Acid, Phenylmethyl Ester

Outcomes

Product
Name
Type
Smiles
OC1CN(CCC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.